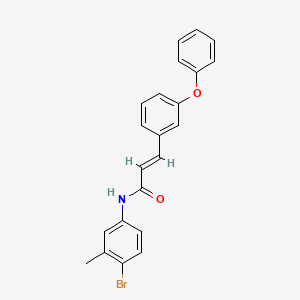

![molecular formula C23H25FN2O3S B2651872 3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892780-44-8](/img/structure/B2651872.png)

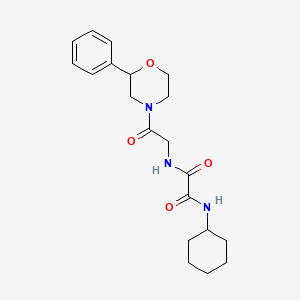

3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

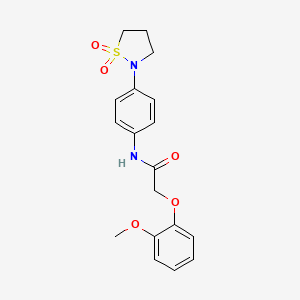

The compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity. Quinolinones are a type of heterocyclic compound, meaning they contain atoms of at least two different elements in a cyclic structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with various substituents attached. The sulfonyl group attached to the 2,5-dimethylphenyl group, the ethyl group, and the pyrrolidinyl group attached to the quinolinone core are the key features of this molecule .Aplicaciones Científicas De Investigación

Catalyst Synthesis and Application

The compound's potential use as a catalyst in the synthesis of hexahydroquinolines is suggested by studies focusing on similar quinoline derivatives. Sulfonic acid functionalized pyridinium chloride, a Bronsted acidic ionic liquid, has been synthesized and characterized, demonstrating efficiency in the preparation of hexahydroquinolines through multi-component condensation reactions (Khazaei et al., 2013). Another study on pyridinium-1-sulfonic acid-2-carboxylic acid chloride highlights its efficient catalytic properties in similar reactions, emphasizing low cost and non-toxic nature (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Photocatalytic Applications

Research on cationic Ir(III) complexes involving similar quinoline structures indicates the potential for applications in photocatalysis. These complexes, with various pyridine and quinoline ligands, have been evaluated for their ability to generate singlet oxygen and catalyze the oxidation of sulfides into sulfoxides (Li & Ye, 2019).

Molecular Probes and Optical Microscopy

The exploration of compounds structurally related to quinolines in molecular probes and optical microscopy is notable. Specifically, a study on the unusual intensification of fluorescence in certain quinoline derivatives indicates their potential as temperature-sensitive molecular probes (Cao et al., 2014).

Electronic Materials

The sulfone-based electron-transport materials, including quinoline derivatives, have been synthesized and characterized for their high triplet energy and wide band gaps, indicating potential applications in organic light-emitting diodes (PhOLEDs) (Jeon, Earmme & Jenekhe, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)21-11-15(2)7-8-16(21)3)23(27)17-12-18(24)20(13-19(17)25)26-9-5-6-10-26/h7-8,11-14H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENOXKOYCOFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

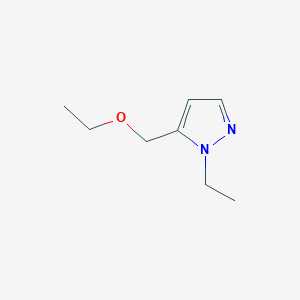

![N-(2-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2651793.png)

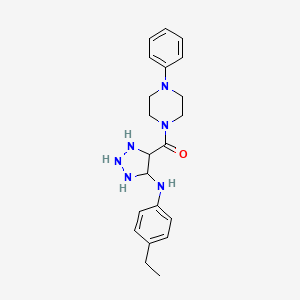

![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)

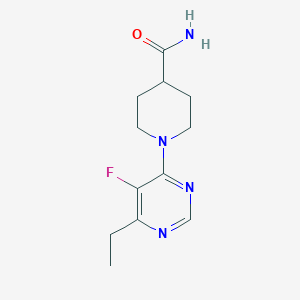

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)